Methyl 4-(2-nitrophenyl)butanoate
Description
Methyl 4-(2-nitrophenyl)butanoate is an aromatic ester featuring a nitro group at the ortho position of the phenyl ring and a methyl ester moiety. For instance, describes its hydrogenation to Methyl 4-(4-aminophenyl)butanoate using Pd/C under hydrogen, highlighting its role as a precursor in amine synthesis . The nitro group's ortho substitution likely influences electronic and steric properties, distinguishing it from para-substituted isomers like Methyl 4-(4-nitrophenyl)butanoate (CAS 20637-02-9), which has extensive patent literature in pharmaceuticals and materials science .
Properties
CAS No. |
22824-20-0 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 4-(2-nitrophenyl)butanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-11(13)8-4-6-9-5-2-3-7-10(9)12(14)15/h2-3,5,7H,4,6,8H2,1H3 |
InChI Key |
BXLRVOCJXZLXBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Nitro Substitution
- Methyl 4-(4-Nitrophenyl)butanoate (CAS 20637-02-9) Structure: Para-nitro substitution on the phenyl ring. Applications: Cited in patents for drug intermediates and polymer synthesis . Synthesis: Prepared via esterification of 4-(4-nitrophenyl)butanoic acid, as inferred from methods in and . Reactivity: Reduced to Methyl 4-(4-aminophenyl)butanoate under catalytic hydrogenation .
- Reactivity: suggests it coexists with the para isomer in mixtures, but selective hydrogenation may favor para-nitro reduction due to steric or electronic factors .
Ester Chain Length and Substituent Variations
- Ethyl 3-(4-Nitrophenyl)propanoate (CAS 7116-34-9) Structure: Shorter ester chain (propanoate vs. butanoate) and ethyl ester group. Similarity: Structural similarity score of 0.94 () . Impact: Reduced chain length may decrease lipophilicity, affecting bioavailability in pharmaceutical contexts.
- Methyl 4-(3-Nitrophenyl)-3-oxobutanoate (CAS 1032507-14-4) Structure: Meta-nitro substitution and a ketone group at the β-position. Similarity: Score of 0.93 () . Reactivity: The ketone moiety introduces additional sites for nucleophilic attack, differentiating it from Methyl 4-(2-nitrophenyl)butanoate.
Functional Group Analogs
- Methyl 4-(4-Aminophenyl)butanoate (CAS 20637-09-6) Structure: Amino group replaces nitro at the para position. Applications: Likely used in dyes or polymers due to the amine's nucleophilicity. Synthesis: Derived from nitro precursors via hydrogenation () .
- Methyl 4-(Hydroxyimino)butanoate Structure: Hydroxyimino group instead of nitrophenyl () . Properties: Polar functional group enhances water solubility compared to nitro-substituted analogs.
Data Table: Key Structural and Functional Comparisons
Research Findings and Key Observations
Functional Group Impact : Nitro groups enhance electrophilicity, making these compounds versatile intermediates for further derivatization (e.g., reduction to amines) .
Synthetic Utility: Ethyl esters (e.g., Ethyl 3-(4-nitrophenyl)propanoate) offer tunable lipophilicity for specific applications, while ketone-containing analogs expand reactivity profiles .
Preparation Methods
Oxidation of 4-(2-Nitrophenyl)-1-Butanol
The most direct route involves oxidizing 4-(2-nitrophenyl)-1-butanol to 4-(2-nitrophenyl)butanoic acid, followed by esterification. Source details a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation protocol for analogous compounds. In this method:
-
Reagents : Sodium chlorite (), sodium hypochlorite (), and TEMPO catalyst.
-
Conditions : A biphasic system of acetonitrile and phosphate buffer (pH ~9.8) at 20–25°C.
The alcohol is dissolved in acetonitrile with TEMPO, followed by sequential addition of and . The reaction proceeds via a nitroxyl radical mechanism, selectively oxidizing the primary alcohol to the carboxylic acid. After 16 hours, the mixture is acidified to pH 3 with HCl, precipitating the crude acid. Filtration and washing with methyl tert-butyl ether (MTBE) yield 4-(2-nitrophenyl)butanoic acid.
Key Optimization Parameters:
Esterification with Methanol
The acid is esterified using methanol under acidic conditions. Source demonstrates this step for related nitroaromatic acids:
The acid is stirred in methanol with catalytic , yielding the methyl ester. Post-reaction, solvent evaporation and neutralization with aqueous isolate the product. This method achieves yields >70% for analogous compounds.
Challenges:
-
Nitro Group Stability : Prolonged exposure to strong acids may cause partial reduction of the nitro group.
-
Byproduct Formation : Dimethyl sulfate generation necessitates careful neutralization.
Nitration of Methyl 4-Phenylbutanoate
Regioselective Nitration
Introducing the nitro group after esterification is feasible but requires precise control. Nitration of methyl 4-phenylbutanoate with mixed typically favors para-substitution due to the ester’s electron-withdrawing effect. Achieving ortho selectivity (as in the target compound) demands directed nitration strategies:
Directed Ortho-Metalation (DoM)
The ester’s carbonyl group directs deprotonation at the ortho position, enabling nitration. However, this method is less practical for large-scale synthesis due to cryogenic conditions and sensitive intermediates.
Friedel-Crafts Alkylation Limitations
The nitro group’s strong deactivation renders Friedel-Crafts alkylation ineffective for post-nitration chain elongation.
Alkylation-Nitration Sequential Route
Advantages:
Limitations:
-
Multi-Step Process : Requires purification after each step.
-
Nitro Group Compatibility : Alkylation conditions must avoid nitro reduction.
Comparative Analysis of Methods
Characterization and Quality Control
Q & A
Q. What are the established synthetic routes for Methyl 4-(2-nitrophenyl)butanoate, and what reaction conditions optimize yield?
- Methodological Answer : this compound can be synthesized via esterification of 4-(2-nitrophenyl)butanoic acid with methanol under acidic catalysis. While direct evidence for the 2-nitrophenyl isomer is limited, analogous procedures for the 4-nitrophenyl derivative (e.g., Methyl 4-(4-nitrophenyl)butanoate) achieve ~99% yield using methanol and acid catalysis . Adjustments may include optimizing stoichiometry (e.g., excess methanol), temperature (reflux conditions), and catalyst (e.g., H₂SO₄ or HCl). Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the ester.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Critical for confirming the ester group (δ ~3.6 ppm for methoxy protons) and nitro-substituted aromatic protons (δ ~7.5–8.5 ppm). The butanoate chain protons appear as multiplets (δ ~1.6–2.5 ppm) .
- IR : Key peaks include ester C=O (~1740 cm⁻¹) and nitro group stretching (~1520 and ~1350 cm⁻¹).
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Mobile phases like acetonitrile/water (70:30) are typical for nitroaromatic esters.
- GC-MS : Useful for verifying molecular weight (e.g., M⁺ peak at m/z ~223 for the 4-nitrophenyl analog) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities, tautomerism, or solvent effects. Strategies include:
- DEPT-135/HSQC : To distinguish CH₃, CH₂, and CH groups in the butanoate chain.
- NOESY/ROESY : To confirm spatial proximity of aromatic protons and nitro group orientation.
- Solvent Variation : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
- Synthetic Controls : Compare spectra with intermediates (e.g., free acid precursor) to isolate shifts caused by esterification .
Q. What strategies are recommended for optimizing the purity of this compound in multi-step syntheses?
- Methodological Answer :
- Intermediate Purification : Use flash chromatography after nitration and before esterification to remove by-products (e.g., di-nitrated analogs).
- Reaction Monitoring : TLC (silica, hexane:ethyl acetate = 4:1) to track esterification progress.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals.
- Analytical Validation : Cross-validate purity via HPLC (≥98% area) and elemental analysis (C, H, N ±0.3%) .
Q. How does the nitro group’s position (ortho vs. para) influence the reactivity of Methyl 4-(nitrophenyl)butanoate in photochemical studies?
- Methodological Answer : The ortho-nitro group (2-nitrophenyl) introduces steric hindrance and electronic effects that alter photostability compared to the para isomer:
- UV-Vis Spectroscopy : The ortho isomer may show a redshift due to conjugation disruption.
- Quantum Yield Studies : Compare photodecomposition rates under 365 nm LED irradiation; ortho derivatives often exhibit lower yields due to reduced planarity.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict HOMO-LUMO gaps and excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
